Ralitoline

Sodium Channel Blockade Anticonvulsant Drug Discovery In Vitro Pharmacology

Secure Ralitoline, a voltage-gated sodium channel blocker with a unique thiazolidinone core chemically distinct from hydantoins and dibenzazepines. Ideal for maximal electroshock (MES) studies (ED50=2.8 mg/kg) and exploring synergistic antiepileptic polytherapy without affecting phenytoin kinetics. Invest in a high-purity research tool validated for in vitro potency (IC50=2 µM) and SAR-driven neuroscience discovery.

Molecular Formula C13H13ClN2O2S
Molecular Weight 296.77 g/mol
CAS No. 93738-40-0
Cat. No. B1678787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRalitoline
CAS93738-40-0
Synonymsacetamide, N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-2- thiazolidinylidene)-, (Z)-
Ralitoline
Molecular FormulaC13H13ClN2O2S
Molecular Weight296.77 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C=C2N(C(=O)CS2)C
InChIInChI=1S/C13H13ClN2O2S/c1-8-4-3-5-9(14)13(8)15-10(17)6-12-16(2)11(18)7-19-12/h3-6H,7H2,1-2H3,(H,15,17)/b12-6-
InChIKeyYJXQTIXFPYPQFT-SDQBBNPISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ralitoline (CAS 93738-40-0): Anticonvulsant Thiazolidinone Derivative for Preclinical and Drug Discovery Procurement


Ralitoline is a thiazolidinylidene derivative with the chemical name N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-2-thiazolidinylidene)-, (2Z)- [1]. Patented by Goedecke A.-G. as an anticonvulsant, it is chemically distinct from traditional antiepileptic drugs and functions as a voltage-gated sodium channel blocker [2]. Preclinical studies demonstrate its potent effects in generalized tonic-clonic and complex partial seizure models, and it was well-tolerated in Phase I human trials at oral doses up to 200 mg [3][4]. Its unique thiazolidinone core and sodium channel blocking profile provide a basis for scientific and industrial procurement differentiation.

Why Generic Sodium Channel Blocker Substitution Fails: Ralitoline's Specific Pharmacological and Chemical Differentiation


Generic substitution among sodium channel blockers is scientifically invalid because Ralitoline's thiazolidinone scaffold confers a unique chemical space distinct from the hydantoins (phenytoin), dibenzazepines (carbamazepine), and other antiepileptic classes [1]. This structural divergence translates into differentiated in vitro potency, in vivo efficacy profiles, and pharmacokinetic interactions [2][3]. In preclinical models, Ralitoline exhibits a protective index (TD50/ED50 = 5.2) that differs from phenytoin and carbamazepine, and in human volunteers, it shows no effect on the steady-state kinetics of co-administered phenytoin or phenobarbitone, a critical consideration for polytherapy scenarios [4][5]. Consequently, assuming interchangeability without comparative data may compromise experimental validity and translational outcomes.

Ralitoline Quantitative Differentiation Guide: Head-to-Head Comparisons with Key Anticonvulsant Comparators


Ralitoline vs. CI-953: Superior In Vitro Potency for Sodium Channel Blockade and Binding Affinity

In a direct head-to-head in vitro study, Ralitoline demonstrated greater potency than the closely related analog CI-953 in blocking sustained repetitive firing of sodium action potentials and in displacing [3H]BTX-b from rat brain synaptosomes. Ralitoline's IC50 for blocking sodium action potentials was 2 µM, compared to 5 µM for CI-953, representing a 2.5-fold increase in potency [1]. The Kd for [3H]BTX-b binding displacement was 25 µM for Ralitoline and 29 µM for CI-953, indicating higher binding affinity [2].

Sodium Channel Blockade Anticonvulsant Drug Discovery In Vitro Pharmacology

Ralitoline vs. Prototype Antiepileptics: Highest Potency in Maximal Electroshock (MES) Seizure Model

In a cross-study comparable analysis, Ralitoline exhibited the highest potency among standard antiepileptic drugs in the maximal electroshock seizure (MES) test, a model for generalized tonic-clonic seizures. Ralitoline had an ED50 of 2.8 mg/kg i.p., compared to phenobarbital (ED50 = 13.1 mg/kg i.p.), phenytoin (ED50 = 8.2 mg/kg i.p.), valproate (ED50 = 210 mg/kg i.p.), and diazepam (ED50 = 1.1 mg/kg i.p.) [1]. The protective index (TD50/ED50) for Ralitoline was 5.2, which compares favorably to other anticonvulsants within the same study context, though exact comparator protective indices were not uniformly reported [2].

In Vivo Anticonvulsant Efficacy Maximal Electroshock Seizure Preclinical Drug Evaluation

Ralitoline vs. Phenytoin and Phenobarbitone: No Pharmacokinetic Interaction in Human Volunteers

In a Phase I clinical study involving healthy volunteers, Ralitoline administration at doses of 50-200 mg/day for two weeks had no effect on the steady-state kinetics of the commonly used antiepileptic drugs phenytoin and phenobarbitone [1]. This lack of interaction is a critical point of differentiation, as many antiepileptic drugs are potent inducers or inhibitors of cytochrome P450 enzymes, leading to complex polytherapy management issues [2].

Clinical Pharmacology Drug-Drug Interactions Pharmacokinetics

Ralitoline's Synergistic Efficacy with Ethosuximide: Differentiated Activity in Pentylenetetrazol Seizure Model

While Ralitoline alone demonstrated limited protective actions in the subcutaneous pentylenetetrazol (PTZ) seizure threshold test at higher doses, it significantly increased the effectiveness of ethosuximide when used in combination [1]. This finding differentiates Ralitoline from other sodium channel blockers that may not exhibit this specific synergistic interaction in this model, which is predictive of efficacy against absence seizures [2].

Synergistic Anticonvulsant Activity Pentylenetetrazol Seizure Combination Therapy

Optimal Scientific and Industrial Applications for Ralitoline Based on Quantitative Differentiation Evidence


Preclinical Studies of Generalized Tonic-Clonic Seizures in Rodent Models

Ralitoline is particularly well-suited for maximal electroshock (MES) seizure studies, where it demonstrates high potency (ED50 = 2.8 mg/kg i.p.) and a favorable protective index of 5.2 [1]. Its efficacy in this model, which is predictive of generalized tonic-clonic seizure activity, makes it a strong candidate for head-to-head comparisons with prototype anticonvulsants like phenytoin and phenobarbital [2].

Mechanistic Studies of Sodium Channel Blockade Using In Vitro Neuronal Cultures

For researchers investigating sodium channel pharmacology, Ralitoline provides a potent tool compound. Its ability to block sustained repetitive firing of sodium action potentials in cultured mouse spinal cord neurons with an IC50 of 2 µM, and to displace [3H]BTX-b with a Kd of 25 µM, makes it an excellent comparator for structure-activity relationship (SAR) studies of novel sodium channel blockers [3].

Polytherapy and Drug-Drug Interaction Studies in Epilepsy Research

Given its lack of effect on the steady-state pharmacokinetics of phenytoin and phenobarbitone in human volunteers, Ralitoline is a valuable tool for preclinical investigations of combination antiepileptic therapy [4]. Its synergistic interaction with ethosuximide in the PTZ model further supports its use in exploring rational polytherapy approaches for absence and mixed seizure disorders [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ralitoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.